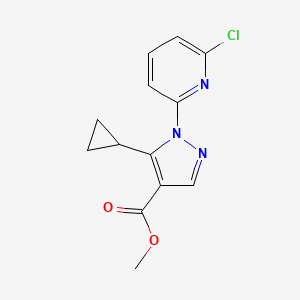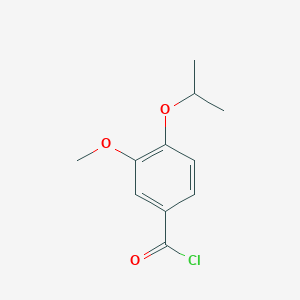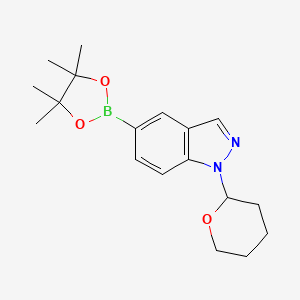![molecular formula C15H12Cl2O3 B1452022 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-15-6](/img/structure/B1452022.png)
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
The compound “2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12Cl2O3 . It is related to the class of compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .
Scientific Research Applications
Hydrolysis Enhancement
The compound is used in the hydrolysis of 2-Chlorobenzal chloride, which is the primary production method of 2-chlobrobenzaldehyde in industry . The traditional reactor technologies and reaction processes of this method are underdeveloped, resulting in low efficiency during the hydrolysis process . The compound has been used to enhance the hydrolytic reactors used in industrial production .
Simulation and Analysis
The compound has been used in simulations and analyses to study the dispersion characteristics of droplets in the reactor . The particle size distribution of dispersed phase droplets and the Sauter mean diameter (D 32) were used to characterize the dispersion effect .
Mass Transfer Enhancement
The compound has been used to achieve mass transfer enhancement in the hydrolysis reaction system . The number of tiny droplets in the three-bladed back-curved impeller system increased remarkably, and the droplets size distribution width decreased significantly .
Lab-Scale Hydrolysis
The compound has been used in lab-scale hydrolysis of 2-chlorobenzal chloride . The optimal condition of the lab-scale hydrolysis of 2-chlorobenzal chloride is determined by a single-factor test and orthogonal experiment optimization .
Industrial-Scale Hydrolysis
The compound has been used in the industrial-scale hydrolysis of 2-chlorobenzal chloride . The effect of the industrial-scale hydrolysis of 2-chlorobenzal chloride is studied after applying the optimal lab-scale technical solution .
Anti-Inflammatory and Analgesic Activity
A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA . Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
Reduction of Cardiac White Blood Cell Concentration
The compound has been observed to reduce cardiac white blood cell concentration . This could potentially be beneficial in conditions where there is an overactive immune response.
Reduction of Hepatocyte Injury
The compound has been observed to reduce hepatocyte injury . This could potentially be beneficial in conditions where there is liver damage or disease.
properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-7-3-6-12(15(17)18)14(13)20-9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCNRXYGWIDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)






![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)


![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451960.png)
